3-Bromo-6-(pyridin-2-yl)pyridazine
Overview
Description
3-Bromo-6-(pyridin-2-yl)pyridazine is a heterocyclic compound with the molecular formula C9H6BrN3. It is characterized by the presence of a bromine atom at the third position and a pyridin-2-yl group at the sixth position of the pyridazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-(pyridin-2-yl)pyridazine typically involves the bromination of 6-(pyridin-2-yl)pyridazine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-(pyridin-2-yl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to the corresponding 3-hydroxy or 3-amino derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., potassium carbonate).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, DMF).
Reduction Reactions: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., THF, ethanol).
Major Products:
- Substituted pyridazines (e.g., 3-amino-6-(pyridin-2-yl)pyridazine)
- Coupled products (e.g., biaryl derivatives)
- Reduced derivatives (e.g., 3-hydroxy-6-(pyridin-2-yl)pyridazine) .
Scientific Research Applications
3-Bromo-6-(pyridin-2-yl)pyridazine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates for various diseases.
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: It is employed as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-Bromo-6-(pyridin-2-yl)pyridazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and pyridin-2-yl group play crucial roles in binding to the target sites, influencing the compound’s biological activity .
Comparison with Similar Compounds
- 3-Bromo-6-(pyridin-3-yl)pyridazine
- 3-Bromo-6-(pyridin-4-yl)pyridazine
- 3-Bromo-6-(pyridin-2-yl)pyrimidine
Comparison: 3-Bromo-6-(pyridin-2-yl)pyridazine is unique due to the specific positioning of the bromine atom and the pyridin-2-yl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the pyridazine ring also differentiates it from pyrimidine derivatives, offering different electronic and steric properties .
Properties
IUPAC Name |
3-bromo-6-pyridin-2-ylpyridazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3/c10-9-5-4-8(12-13-9)7-3-1-2-6-11-7/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJNQFBBRLQCAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(C=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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